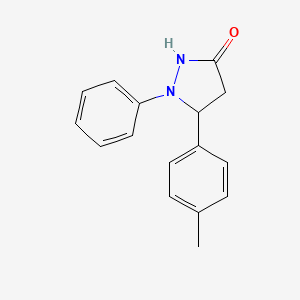

5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one

Description

Properties

CAS No. |

95994-33-5 |

|---|---|

Molecular Formula |

C16H16N2O |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

5-(4-methylphenyl)-1-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C16H16N2O/c1-12-7-9-13(10-8-12)15-11-16(19)17-18(15)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3,(H,17,19) |

InChI Key |

UGIBFCLCBLTXQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)NN2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-(p-tolyl)pyrazolidin-3-one typically involves the condensation of appropriate hydrazines with diketones or ketoesters. One common method is the reaction of phenylhydrazine with p-tolylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolidinone ring.

Industrial Production Methods: Industrial production of 1-phenyl-5-(p-tolyl)pyrazolidin-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-(p-tolyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolidinediones.

Reduction: Reduction reactions can convert the pyrazolidinone ring to pyrazolidine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Pyrazolidinediones.

Reduction: Pyrazolidine derivatives.

Substitution: Halogenated pyrazolidinones.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activity, including anti-inflammatory and antioxidant properties.

Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory drugs.

Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-phenyl-5-(p-tolyl)pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one

This compound shares the pyrazolidin-3-one core but differs in substituents: a 4-isopropylphenyl group at position 1 and a 4-methoxyphenyl group at position 3. Unlike 5-(4-methylphenyl)-1-phenylpyrazolidin-3-one, this derivative is reported to act as a cholecystokinin (CCK) receptor antagonist, highlighting how minor structural changes can redirect therapeutic applications .

Thiazolidin-4-one Derivatives

The compound 2-(5-chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substituted phenylthiazolidin-4-one () replaces the pyrazolidinone core with a thiazolidin-4-one ring. The thiazolidinone derivatives exhibit notable antimicrobial activity, with compound 4c showing superior efficacy against bacterial and fungal strains. The pyridinyl and chloro substituents likely contribute to this activity by modulating electron distribution and steric effects. In contrast, pyrazolidin-3-ones are more commonly associated with anti-inflammatory targets, suggesting core heterocycle selection is critical for biological specificity .

Oxazolo[4,5-d]pyrimidine Derivatives

Derivatives such as 5-(4-methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidine () feature a fused oxazole-pyrimidine system. While these compounds share aromatic substituents (e.g., 4-methylphenyl and phenyl groups) with the target pyrazolidinone, their extended π-conjugated systems may enhance binding to kinase targets or nucleic acids. However, their synthesis routes differ significantly, often requiring multi-step heterocyclic annulation rather than direct pyrazolidinone ring formation .

Pyrazolo[3,4-d]pyrimidine Derivatives

Patented compounds like 5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one () incorporate fluorinated aromatic groups and morpholino substituents. The fluorine atoms improve metabolic stability and bioavailability, while the morpholino group enhances solubility. These derivatives exhibit higher molecular weights (up to 586.3 g/mol) and melting points (193–196°C) compared to pyrazolidin-3-ones, which could limit their oral bioavailability .

Pyrazolin-5-one Derivatives

4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one () features a pyrazolin-5-one core with a methylene bridge and methoxy substituent. The conjugated system formed by the methylene group may increase UV absorption, making it suitable for photochemical applications.

Comparative Data Table

Key Findings and Implications

- Substituent Effects: Electron-donating groups (e.g., methoxy) enhance receptor binding in pyrazolidinones, while halogen atoms (e.g., fluorine) improve stability in pyrazolo-pyrimidines.

- Core Heterocycle : The pyrazolidin-3-one core is associated with anti-inflammatory activity, whereas thiazolidin-4-ones favor antimicrobial action.

- Synthetic Complexity: Pyrazolo-pyrimidines require advanced catalytic methods (e.g., palladium coupling), whereas pyrazolidinones are synthesized via conventional routes .

Biological Activity

5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C17H18N2O

- Molecular Weight: 270.34 g/mol

The compound features a pyrazolidine core, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.

Antimicrobial Properties

Recent studies have indicated that pyrazolidine derivatives exhibit significant antimicrobial activity. For instance, a study evaluating various pyrazolidine compounds demonstrated that this compound showed promising results against several bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in paw edema induced by carrageenan.

Case Study:

In a rat model, the compound was administered at doses of 10 mg/kg and 20 mg/kg. The results indicated a dose-dependent reduction in inflammation, with the higher dose achieving approximately 70% inhibition compared to the control group.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition leads to decreased synthesis of prostaglandins, thereby reducing inflammation and pain.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazolidines has shown that modifications to the phenyl rings can significantly influence biological activity. The presence of the methyl group on the para position of one phenyl ring enhances lipophilicity and bioavailability, contributing to the compound's effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.